molecular formula C11H15Cl2O3PS2 B13732557 Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)methyl) O,O-diethyl ester CAS No. 14734-96-4

Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)methyl) O,O-diethyl ester

Cat. No.: B13732557
CAS No.: 14734-96-4
M. Wt: 361.2 g/mol
InChI Key: XMAFPZUDTPVTRC-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene is an organic compound characterized by the presence of dichloro groups and a diethoxyphosphorylsulfanylmethylsulfanyl moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene typically involves the electrophilic aromatic substitution of a benzene derivative. The process begins with the chlorination of benzene to form 1,4-dichlorobenzene. This intermediate is then subjected to further reactions to introduce the diethoxyphosphorylsulfanylmethylsulfanyl group. The reaction conditions often involve the use of strong electrophiles and bases to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by controlled substitution reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive chlorinating agents and other hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,4-Dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The pathways involved include the formation of reactive intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene is unique due to the presence of the diethoxyphosphorylsulfanylmethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to simpler chlorinated benzenes. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

14734-96-4

Molecular Formula

C11H15Cl2O3PS2

Molecular Weight

361.2 g/mol

IUPAC Name

1,4-dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene

InChI

InChI=1S/C11H15Cl2O3PS2/c1-3-15-17(14,16-4-2)19-8-18-11-7-9(12)5-6-10(11)13/h5-7H,3-4,8H2,1-2H3

InChI Key

XMAFPZUDTPVTRC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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